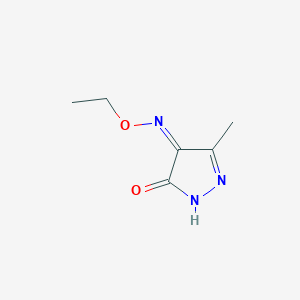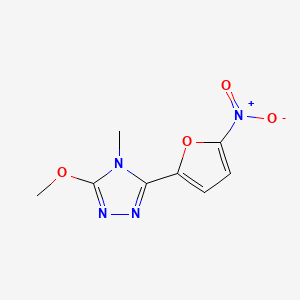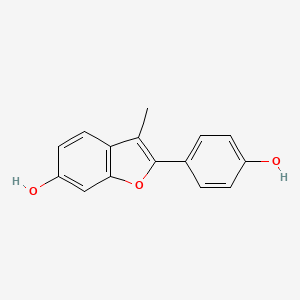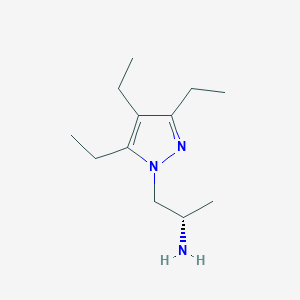
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine is a chiral amine compound featuring a pyrazole ring substituted with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The pyrazole ring is alkylated using ethyl halides under basic conditions to introduce the ethyl groups at the 3, 4, and 5 positions.
Chiral Amine Introduction: The chiral center is introduced through a nucleophilic substitution reaction involving a suitable chiral amine precursor and a halogenated propan-2-amine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to various reduced derivatives.
Substitution: The ethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases or acids are often employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethyl groups and the chiral amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
(S)-1-(3,4,5-Trifluoro-1H-pyrazol-1-yl)propan-2-amine: Fluorinated analog with different electronic properties.
(S)-1-(3,4,5-Trichloro-1H-pyrazol-1-yl)propan-2-amine: Chlorinated analog with distinct reactivity.
Uniqueness
This detailed overview provides a comprehensive understanding of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
(2S)-1-(3,4,5-triethylpyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10-11(6-2)14-15(8-9(4)13)12(10)7-3/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
Clave InChI |
JNUVARBVCKLDBZ-VIFPVBQESA-N |
SMILES isomérico |
CCC1=C(N(N=C1CC)C[C@H](C)N)CC |
SMILES canónico |
CCC1=C(N(N=C1CC)CC(C)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
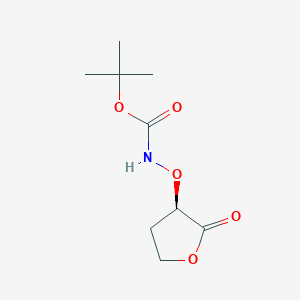
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)



![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
